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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the small molecule

PCSK9 inhibitor, SBC-110736, and its analog, SBC-115076. The data presented is based on

available preclinical findings and is intended to inform research and development efforts in the

field of hypercholesterolemia and cardiovascular disease.

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density

lipoprotein cholesterol (LDL-C) levels. By binding to the low-density lipoprotein receptor (LDLR)

on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance

of LDL-C from the bloodstream. Inhibition of the PCSK9-LDLR interaction is a clinically

validated strategy for lowering LDL-C.

SBC-110736 and its analogs are small molecules designed to inhibit this protein-protein

interaction, offering a potential oral therapeutic alternative to the currently available monoclonal

antibody and siRNA-based PCSK9 inhibitors.

Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo

efficacy of SBC-110736 and its analog, SBC-115076.
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Compound Assay Type Target Metric Value

SBC-110736
In Vitro Binding

Assay

PCSK9-LDLR

Interaction
IC₅₀ ~25 nM

SBC-115076
In Vitro Binding

Assay

PCSK9-LDLR

Interaction
IC₅₀ ~30 nM

Table 1: In Vitro Comparative Efficacy. This table outlines the half-maximal inhibitory

concentration (IC₅₀) of each compound in assays measuring the inhibition of the PCSK9-LDLR

interaction.

Compound Animal Model Dosing Key Findings

SBC-110736 Mouse models Not specified

Up to 45% reduction

in total plasma

cholesterol and LDL-

cholesterol.

SBC-115076 High-fat diet-fed mice 8 mg/kg
32% reduction in

cholesterol levels.

SBC-115076
Hypercholesterolemic

mouse models
Not specified

Up to 50% reduction

in plasma total

cholesterol and LDL-

cholesterol.

Table 2: In Vivo Comparative Efficacy. This table summarizes the reported in vivo effects of the

compounds on plasma cholesterol levels in mouse models of hypercholesterolemia. It is

important to note that the data is derived from separate studies, and direct head-to-head

comparisons may not be fully representative without a single, controlled experiment.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating PCSK9 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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